N-Allyl-N-(2-thienyl)acetamide
Description
N-Allyl-N-(2-thienyl)acetamide is a substituted acetamide featuring an allyl group and a 2-thienyl (thiophene) ring attached to the nitrogen atom. Its molecular structure combines a flexible allyl chain with a sulfur-containing heterocycle, making it a versatile scaffold for chemical modifications.
Properties
Molecular Formula |
C9H11NOS |
|---|---|
Molecular Weight |
181.26 g/mol |
IUPAC Name |
N-prop-2-enyl-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-5,7H,1,6H2,2H3 |
InChI Key |
MUHWRYVSBZMDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Allyl-N-(2-thienyl)acetamide can be synthesized through the N-alkylation of amides with alcohols. This method involves the reaction of an amide with an alcohol in the presence of a catalyst. The process generates water as the sole byproduct, making it an environmentally friendly approach . The reaction conditions typically include the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-N-(2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thienyl derivatives.
Scientific Research Applications
N-Allyl-N-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Allyl-N-(2-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
N-Allyl-N-(2-iodophenyl)acetamide (1a)
- Structure : Replaces the 2-thienyl group with a 2-iodophenyl ring.
- Reactivity : Served as a model substrate in radical cyclization reactions, yielding indoline derivatives (47% yield under optimized conditions). The iodine atom facilitates radical formation, a feature absent in the thienyl analog.
- Key Difference : The electron-rich thienyl group in N-Allyl-N-(2-thienyl)acetamide may alter cyclization pathways compared to the iodophenyl variant due to differences in electronic and steric effects .
N-Allyl-2-chloro-N-[(5-chlorothien-2-yl)methyl]acetamide
- Structure : Incorporates a chloro-substituted thienyl group and an additional chlorinated acetamide moiety.
- Molecular Weight : 264.17 g/mol (vs. ~209 g/mol for this compound).
- This contrasts with the unsubstituted thienyl group, which offers moderate hydrophobicity .
N-Allyl-N-(p-tolyl)acetamide (1i1) and N-Allyl-N-(4-chlorophenyl)acetamide (1i2)
- 1i2 (4-chlorophenyl): The electron-withdrawing chlorine atom polarizes the amide bond, increasing electrophilicity at the carbonyl carbon.
- Comparison : The 2-thienyl group in this compound introduces sulfur-mediated conjugation, which may influence electronic distribution and hydrogen-bonding capabilities differently than phenyl derivatives .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Heterocyclic Variation : Replaces the thienyl group with a thiazole ring.
- Crystallography : Exhibits intermolecular N–H⋯N hydrogen bonds, forming 1D chains. The thienyl group’s larger atomic radius and sulfur’s lone pairs might lead to distinct packing patterns or solubility profiles .
- Biological Relevance : Thiazole-containing acetamides are often explored for antimicrobial activity, suggesting that the thienyl analog could be similarly targeted for bioactivity studies .
Pesticide-Related Chloroacetamides (e.g., Dimethenamid, Pretilachlor)
- Structural Motif : Chloroacetamide backbone with substituted aromatic/heterocyclic groups.
- Functional Impact : The thienyl group in this compound lacks the chlorine atoms found in agrochemicals like dimethenamid, which are critical for herbicidal activity. This highlights the role of halogenation in pesticidal applications .
5-(2-Thienyl)-1,3,4-oxadiazoline-2-thiones
- Core Structure : Shares the 2-thienyl moiety but incorporates a 1,3,4-oxadiazoline-2-thione ring.
- Biological Activity: Derivatives such as compound 9a exhibit broad-spectrum antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
